

Acute Toxicity Profile of 2-Chlorophenyl Methyl Sulfone: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorophenyl methyl sulfone

Cat. No.: B155335

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Disclaimer: This document addresses the acute toxicity of **2-Chlorophenyl methyl sulfone**. However, a comprehensive search of publicly available scientific literature and toxicology databases did not yield quantitative acute toxicity data (e.g., LD50 values) specifically for the **2-Chlorophenyl methyl sulfone** (ortho-isomer, CAS 17482-05-2). Hazard classifications found on chemical labels indicate that this compound is "Harmful if swallowed" and "Causes serious eye damage".

Due to the lack of specific data for the 2-chloro isomer, this guide provides a detailed overview of the acute toxicity of the closely related and well-studied isomer, p-Chlorophenyl methyl sulfone (para-isomer, CAS 98-57-7). It is crucial to note that toxicity can vary significantly between isomers, and the data for the p-chloro isomer should be considered for informational and comparative purposes only; it is not a direct substitute for data on the 2-chloro isomer.

Quantitative Acute Toxicity Data: p-Chlorophenyl Methyl Sulfone

The following table summarizes the acute toxicity data for p-Chlorophenyl methyl sulfone based on studies conducted in various animal models.

Test Type	Species	Route of Administration	Results	Observations	Reference
Acute Oral Toxicity	Rat	Oral (gavage)	LD50: 400 - 620 mg/kg	General anesthetic effects, changes in motor activity, dyspnea.	[1]
Acute Oral Toxicity	Mouse	Oral (gavage)	LD50: 330 - 880 mg/kg	Central nervous system depression.	[1]
Acute Dermal Toxicity	Rat	Dermal	LD50: > 5630 mg/kg	Deaths were observed only at the highest dose level of 5630 mg/kg.	[2]
Skin Irritation	Rabbit	Dermal	Mild Irritant	Mild irritation observed.	[2]
Eye Irritation	Rabbit	Ocular	Non-irritant	No eye irritation was induced.	[2]
Mutagenicity (Ames Test)	Salmonella typhimurium	In vitro	Non-mutagenic	No mutagenic activity was observed in five bacterial strains with or without metabolic activation.	[2]

Experimental Protocols

The methodologies described below are based on standardized OECD guidelines and are consistent with the procedures used in the cited studies for p-Chlorophenyl methyl sulfone.[\[1\]](#)
[\[2\]](#)

Acute Oral Toxicity Study (Following OECD Guideline 401)

- Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Test Animals: Healthy, young adult rodents (e.g., Fischer 344 rats or B6C3F1 mice), nulliparous and non-pregnant.[\[2\]](#)[\[3\]](#) Animals are acclimatized to laboratory conditions before the study.
- Procedure:
 - Dose Selection: Graduated doses of the test substance are administered to several groups of animals, with one dose per group.[\[3\]](#) Dose selection is typically based on a preliminary range-finding study.
 - Administration: The test substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula.[\[3\]](#) The vehicle (e.g., corn oil) is administered to a control group.
 - Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior such as tremors, convulsions, salivation, diarrhea, lethargy, and coma), and changes in body weight for at least 14 days.[\[3\]](#)
 - Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy to identify any pathological changes.
[\[3\]](#)
 - Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity Study (Following OECD Guideline 402)

- Objective: To determine the acute toxicity of a substance applied to the skin.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Test Animals: Healthy young adult rats with healthy, intact skin.[\[6\]](#)[\[9\]](#)
- Procedure:
 - Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
 - Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[\[8\]](#)
 - Dose Levels: A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[\[6\]](#)[\[8\]](#)
 - Observation Period: Animals are observed for signs of toxicity and mortality for 14 days. Body weights are recorded weekly.[\[8\]](#)
 - Necropsy: All animals are subjected to a gross necropsy at the conclusion of the study.[\[7\]](#)

Acute Dermal Irritation/Corrosion Study (Following OECD Guideline 404)

- Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Test Animals: Healthy young adult albino rabbits with intact skin.[\[10\]](#)[\[13\]](#)
- Procedure:
 - Application: A single dose (0.5 g for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[\[10\]](#) An untreated area of skin serves as a control.

- Exposure: The exposure period is typically 4 hours, after which the residual test substance is removed.[\[10\]](#)
- Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[\[11\]](#)
- Scoring: Skin reactions are scored using a standardized system (e.g., Draize scale).[\[13\]](#)

Acute Eye Irritation/Corrosion Study (Following OECD Guideline 405)

- Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Test Animals: Healthy young adult albino rabbits.[\[14\]](#)
- Procedure:
 - Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[\[14\]](#)[\[17\]](#)
 - Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[\[14\]](#) The evaluation includes scoring lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis).[\[18\]](#)
 - Duration: The observation period is sufficient to evaluate the reversibility of the effects, typically up to 21 days.[\[15\]](#)

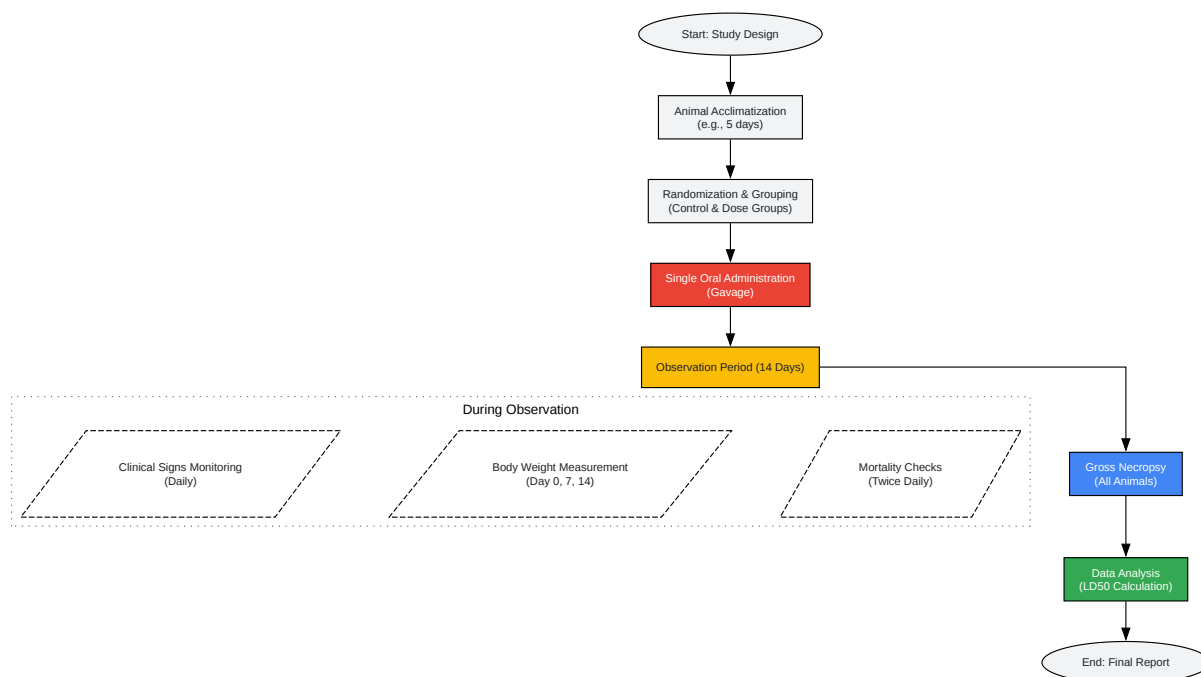
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

- Objective: To detect gene mutations induced by the test substance using strains of *Salmonella typhimurium* and *Escherichia coli*.[\[19\]](#)[\[20\]](#)
- Methodology:

- **Tester Strains:** Amino-acid requiring strains of bacteria are used that cannot grow in the absence of the specific amino acid. A mutagen can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.[\[19\]](#)
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.[\[19\]](#)
- **Procedure:** The test substance, bacteria, and S9 mix (if used) are combined and plated on a minimal agar medium.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Evaluation:** A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[\[21\]](#)

Visualizations

Experimental Workflow for Acute Oral Toxicity (LD50) Study



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Caption: Generalized workflow for an acute oral toxicity study.

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References

- 1. p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. I. Acute Toxicity and Bacterial Mutagenicity Studies | Semantic Scholar [semanticscholar.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. bulldog-bio.com [bulldog-bio.com]
- 20. d-nb.info [d-nb.info]

- 21. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
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